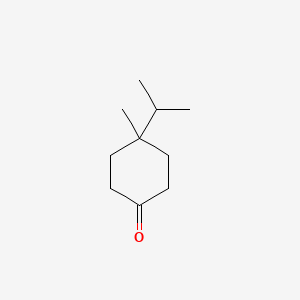

4-Isopropyl-4-methylcyclohexanone

Description

Properties

IUPAC Name |

4-methyl-4-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(3)6-4-9(11)5-7-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANNEPDUNCZRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733399 | |

| Record name | 4-Methyl-4-(propan-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35161-20-7 | |

| Record name | 4-Methyl-4-(propan-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: 4-Isopropyl-4-methylcyclohexanone is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential pharmacological properties. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Isopropyl-4-methylcyclohexanone exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-Isopropylcyclohexanone (CAS 5432-85-9)

Key Differences :

- Lacks the methyl group at the 4-position, resulting in a simpler substituent profile.

- Lower molecular weight (140.22 g/mol vs. estimated ~168.27 g/mol for 4-Isopropyl-4-methylcyclohexanone) likely reduces steric hindrance and boiling point compared to the target compound.

- Applications include intermediates in fragrance synthesis and hydrogenation studies .

4-Heptylcyclohexanone (CAS 16618-75-0)

Key Differences :

- A heptyl chain replaces the isopropyl and methyl groups, increasing hydrophobicity and molecular weight.

- Higher boiling point (inferred from molecular weight) and reduced solubility in polar solvents compared to this compound.

2-Isopropyl-5-methylcyclohexanone

4-Hydroxy-4-methylcyclohexanone (CAS 17429-02-6)

Key Differences :

- Presence of a hydroxyl group increases polarity and hydrogen-bonding capacity, diverging significantly from the hydrophobic substituents in this compound.

Data Table: Comparative Properties

*Estimated based on structural analogs.

Research Findings and Implications

- Conformational Studies: Analogous 4-hydroxycyclohexanones exhibit axial-equatorial equilibria, implying that the target compound’s substituents may influence its conformational stability .

- Safety Profile: Larger alkyl substituents (e.g., heptyl) correlate with increased handling risks, suggesting this compound may require similar precautions .

Biological Activity

4-Isopropyl-4-methylcyclohexanone is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including toxicity assessments, cytotoxicity studies, and its implications in various fields such as pharmacology and toxicology.

Chemical Structure and Properties

This compound, also known as 4-MCHM, is characterized by a cyclohexane ring with isopropyl and methyl groups attached. The molecular formula is , and it exists primarily as a colorless liquid with a faint odor. Its solubility in water is low, but it is soluble in many organic solvents, making it useful in various chemical applications.

Acute Toxicity

The acute toxicity of 4-MCHM has been evaluated through various studies. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be approximately 825 mg/kg, while the dermal LD50 is greater than 2000 mg/kg. These values indicate that the compound has moderate toxicity when administered orally but lower toxicity through dermal exposure .

Chronic Toxicity

A 28-day oral toxicity study indicated that doses of 400 mg/kg were associated with minor toxic effects on the liver and kidneys, while the no observed adverse effect level (NOAEL) was determined to be 100 mg/kg/day . Furthermore, maternal toxicity and decreased fetal weight were noted in prenatal developmental studies involving rats .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the biological activity of 4-MCHM.

Yeast and Human Lung Epithelial Cells

A study examined the cytotoxic effects of 4-MCHM on yeast cells and human lung epithelial A549 cells. The results showed varying degrees of cytotoxicity based on concentration:

| Cell Type | IC50 (mg/L) | IC5 (mg/L) | R² (p-value) | Hill Slope |

|---|---|---|---|---|

| Yeast | 4702 ± 1.3 | 453.3 ± 2.2 | 0.9472 (0.0052) | -1.31 ± 0.35 |

| Yeast with S9 | 1722 ± 1.2 | 390.9 ± 1.3 | 0.9898 (<0.0001) | -1.96 ± 0.56 |

| Human Cells | 148.7 ± 1.2 | 11.2 ± 1.8 | 0.9827 (<0.0001) | -1.14 ± 0.24 |

| Human Cells with S9 | 55.7 ± 1.4 | 0.2 ± 3.0 | 0.9502 (0.0009) | -0.50 ± 0.10 |

This table illustrates that human lung epithelial cells are significantly more sensitive to the compound compared to yeast cells .

Mechanistic Insights

The biological activity of compounds like 4-MCHM can be influenced by their metabolic pathways and interactions with cellular targets.

Metabolism

4-MCHM is metabolized primarily to its corresponding carboxylic acid, which may have different biological effects than the parent compound . Understanding these metabolic pathways is crucial for assessing the long-term effects of exposure.

Structure-Activity Relationship (SAR)

SAR analyses suggest that structural modifications can impact the biological activity of similar compounds, potentially leading to variations in toxicity and efficacy in therapeutic applications .

Case Studies and Environmental Impact

The environmental impact of chemicals like 4-MCHM has been highlighted following incidents such as the Elk River spill in West Virginia, where its presence raised concerns about water contamination and ecological effects on aquatic life . Studies indicate that naphthenic acids related to compounds like MCHM can exhibit both acute and chronic toxicity to fish and other organisms.

Preparation Methods

Preparation Methods of 4-Isopropyl-4-methylcyclohexanone

Oxidation of Corresponding Cyclohexanol Derivatives

A common and effective method to prepare substituted cyclohexanones like this compound is the oxidation of the corresponding cyclohexanol precursor. This approach is analogous to the synthesis of 4-methylcyclohexanone from 4-methylcyclohexanol, which has been well documented with high yields and selectivity.

Example Protocol for Analogous Compound (4-Methylcyclohexanone) Oxidation:

- Starting Material: 4-Methylcyclohexanol

- Catalyst: 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO)

- Oxidant: Oxygen (O2) under pressure

- Acid: Hydrochloric acid (20 wt%)

- Additive: Sodium nitrate (NaNO2)

- Solvent: Perfluorodecalin

- Conditions: 45 °C, 1 MPa oxygen pressure, 0.5 hours in autoclave

- Yield: ~98% of 4-methylcyclohexanone after work-up and distillation

This method highlights the selective oxidation of secondary alcohol to ketone using a radical catalyst and oxygen as a green oxidant, providing high yield and purity.

Inference for this compound:

By analogy, the oxidation of 4-isopropyl-4-methylcyclohexanol under similar conditions (TEMPO/O2 catalytic system) can be expected to yield this compound efficiently, though specific literature data on this exact compound is limited.

Electrochemical Methoxylation and Subsequent Hydrogenation

A patented approach relevant to the preparation of related isopropyl-substituted cyclohexyl compounds involves:

- Electrochemical methoxylation of substituted toluenes (e.g., p-cymene derivatives) to form benzaldehyde dimethyl acetals.

- Hydrolysis of these acetals to the corresponding aldehydes.

- Hydrogenation of the aldehydes to yield the desired cyclohexylmethanol derivatives, which can be further oxidized to ketones.

This multi-step process is described in US patent US8889920B2 and related literature. Although this patent focuses on 4-isopropylcyclohexylmethanol, the methodology can be adapted for preparing ketones such as this compound by modifying the hydrogenation and oxidation steps accordingly.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Oxidation of 4-isopropyl-4-methylcyclohexanol (analogous to 4-methylcyclohexanol) | TEMPO catalyst, O2 (1 MPa), HCl, NaNO2, 45 °C, perfluorodecalin solvent | High selectivity, green oxidant, mild conditions | Requires precursor alcohol; solvent cost | ~95-98 (analogous) |

| Electrochemical methoxylation + hydrolysis + hydrogenation | Electrochemical cell, substituted toluene, alkanol solvent, acid electrolyte, hydrogenation catalyst | Enables functionalization of aromatic precursors, scalable | Multi-step, potential side reactions with isopropyl groups | Variable, moderate to high |

Detailed Research Findings and Notes

Catalyst Efficiency: TEMPO-mediated oxidation is highly efficient for secondary alcohols on cyclohexane rings, providing near-quantitative conversion to ketones under mild conditions without over-oxidation or ring cleavage.

Electrochemical Methods: Electrochemical oxidation offers a controlled approach to functionalize aromatic precursors to acetals, which can be converted to aldehydes and then hydrogenated to cyclohexyl derivatives. However, isopropyl substituents can be partially methoxylated, causing side reactions, which require careful optimization.

Substrate Scope: Electron-donating alkyl groups (methyl, isopropyl) on the aromatic ring facilitate methoxylation but may also lead to competing side reactions, necessitating fine-tuning of electrochemical parameters.

Industrial Relevance: The TEMPO/O2 oxidation process is favored industrially due to its environmental friendliness and high yield, while electrochemical methods are explored for complex substituted aromatics and intermediates in fragrance synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Isopropyl-4-methylcyclohexanone, and how are reaction conditions optimized?

- Methodology : A typical synthesis involves alkylation of cyclohexanone derivatives. For example, reacting 4-methylcyclohexanone with isopropyl halides under basic conditions (e.g., NaOH or KOH) in refluxing ethanol. Optimization includes varying reaction time (12–24 hours), temperature (70–90°C), and stoichiometric ratios (1:1.2 ketone:alkylating agent) to maximize yield . Purification via vacuum distillation or recrystallization (using ethanol/water mixtures) improves purity .

Q. What purification methods are effective for isolating high-purity this compound?

- Methodology : Recrystallization from ethanol/water (yielding >95% purity) is preferred for solid intermediates. For liquid products, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg, 80–100°C) separates impurities. Analytical techniques like GC-MS or HPLC monitor purity, with thresholds set at ≥98% for research-grade material .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : H NMR (CDCl₃) identifies methyl (δ 1.0–1.3 ppm) and isopropyl groups (δ 2.3–2.7 ppm, multiplet). C NMR confirms carbonyl (δ 210–215 ppm) and quaternary carbons .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 154 [M⁺]) verify identity .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound in asymmetric catalysis?

- Methodology : Computational modeling (DFT calculations) predicts steric hindrance from the isopropyl group, affecting nucleophilic attack trajectories. Experimental validation uses chiral catalysts (e.g., Proline-derived organocatalysts) in aldol reactions, with enantiomeric excess (ee) measured via chiral HPLC .

Q. What computational models predict the compound’s behavior in catalytic hydrogenation?

- Methodology : Molecular docking simulations (AutoDock Vina) model interactions with Pd/C or Raney Ni surfaces. Kinetic studies (Arrhenius plots) under varying H₂ pressures (1–5 atm) and temperatures (25–60°C) correlate with predicted activation energies .

Q. How can researchers resolve contradictory data on reaction yields from different synthetic protocols?

- Methodology : Systematic benchmarking under controlled conditions (solvent, catalyst, temperature) isolates variables. For example, comparing yields from alkylation () vs. Grignard addition routes identifies side reactions (e.g., over-alkylation). Statistical tools (ANOVA) validate reproducibility .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash skin with soap/water if exposed. Store in airtight containers away from oxidizers (e.g., KMnO₄) at 2–8°C. Monitor decomposition products (e.g., CO, ketones) via FT-IR during thermal stress tests .

Applications in Research

Q. How is this compound utilized as a chiral building block in organic synthesis?

- Methodology : Its rigid cyclohexane backbone directs stereoselectivity in Diels-Alder reactions. For instance, reacting with dienes (e.g., 1,3-butadiene) in toluene at 110°C yields bicyclic adducts with >80% diastereomeric excess. Chiral GC or NMR analysis quantifies selectivity .

Q. What role does the compound play in studying enzyme inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.